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4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione Documentation Hub

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  • Product: 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
  • CAS: 19244-22-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis and predicted spectral assignments for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione, a molecule featuring a chiral quaternary center that introduces significant complexity to its NMR spectra. The structure combines a six-membered oxane-2,6-dione (glutaric anhydride derivative) ring with methyl and 4-nitrophenyl substituents at the C4 position. Understanding the precise chemical environment of each nucleus is critical for researchers in medicinal chemistry and materials science where such scaffolds may be employed.

As no direct experimental spectra for this specific molecule are available in the surveyed literature, this guide will proceed by a first-principles analysis, grounded in established NMR theory and supported by empirical data from structurally analogous compounds. We will dissect the expected ¹H and ¹³C NMR spectra, explaining the causality behind the predicted chemical shifts, multiplicities, and electronic effects.

molecule_structure cluster_ring Oxane-2,6-dione Ring cluster_substituents Substituents at C4 cluster_nitrophenyl 4-Nitrophenyl Group C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 Me C7H₃ (Methyl) C4->Me NP_group 4-Nitrophenyl C4->NP_group C6 C5->C6 O1 C6->O1 O1->C2 C2_label C3_label C4_label C5_label C6_label O1_label C1p C2p C1p->C2p C3p C2p->C3p C4p C3p->C4p C5p C4p->C5p NO2_label C4p->NO2_label C6p C5p->C6p C6p->C1p C1p_label C2p_label C3p_label C4p_label C5p_label C6p_label

Figure 1: Structure of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione with atom numbering.

Part 1: Predicted ¹H NMR Spectral Analysis

The presence of a single chiral center at C4 renders the molecule asymmetric. Consequently, the protons on the C3 and C5 methylene groups become diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.

Aromatic Region (4-Nitrophenyl Group)

The 4-nitrophenyl group presents a classic example of a strongly coupled AA'BB' spin system due to the powerful electron-withdrawing nature of the nitro group.

  • H-3' and H-5' (ortho to -NO₂): These protons are significantly deshielded by the anisotropic and inductive effects of the nitro group. They are expected to appear as a doublet far downfield, predicted in the range of δ 8.20 - 8.40 ppm . The corresponding protons in similar 4-nitrophenyl derivatives are frequently observed in this region.[1][2]

  • H-2' and H-6' (meta to -NO₂): These protons are ortho to the C4-substituent and are less affected by the nitro group. They will appear as a second doublet, upfield from the H-3'/H-5' signal, predicted in the range of δ 7.50 - 7.80 ppm . The coupling constant between these adjacent aromatic protons (Jortho) is typically in the range of 8-9 Hz.

Aliphatic Region (Oxane-2,6-dione Ring)

The key feature in this region is the diastereotopicity of the methylene protons at C3 and C5. The chiral C4 center ensures that the spatial environment of the axial and equatorial protons on both C3 and C5 is different.

  • H-3a, H-3b, H-5a, H-5b: Instead of two simple triplets, we predict four distinct signals. These four protons will form a complex spin system. Each proton will appear as a doublet of doublets, or a more complex multiplet, due to geminal coupling (coupling to the other proton on the same carbon, Jgem ≈ 12-18 Hz) and vicinal coupling (to the protons on the adjacent carbon). The electron-withdrawing carbonyl groups at C2 and C6 will deshield these protons, placing them in the predicted range of δ 2.80 - 3.50 ppm . This is a downfield shift compared to unsubstituted glutaric anhydride, where the equivalent protons resonate around 2.75 ppm.[3]

Aliphatic Region (Methyl Group)
  • H-7 (Methyl Protons): The methyl group is attached to the quaternary carbon C4. As there are no adjacent protons, it will not experience spin-spin coupling. Therefore, it is predicted to appear as a sharp singlet. Its position, attached to a carbon bearing an aromatic ring and adjacent to two methylene groups, suggests a chemical shift in the range of δ 1.60 - 1.90 ppm .

Part 2: Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Carbonyl Region
  • C2 and C6: The two carbonyl carbons are diastereotopic and thus chemically non-equivalent. They are the most deshielded carbons in the molecule due to the direct attachment to electronegative oxygen atoms. Two distinct signals are predicted in the range of δ 168 - 175 ppm . Carboxylic acid derivatives, including anhydrides, typically resonate in this region.[4][5]

Aromatic Region (4-Nitrophenyl Group)

The substituent effects on the aromatic ring are well-defined.

  • C4' (ipso to -NO₂): This quaternary carbon is strongly deshielded by the attached nitro group and is predicted to have the furthest downfield shift in the aromatic region, around δ 147 - 151 ppm .[2] Its signal is expected to be of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.[6]

  • C1' (ipso to Oxane Ring): This is the other quaternary carbon in the aromatic ring. It is also significantly downfield, with a predicted shift of δ 142 - 146 ppm .

  • C2' and C6': These carbons, ortho to the point of attachment to the ring, are predicted to be nearly equivalent and resonate in the range of δ 128 - 131 ppm .

  • C3' and C5': These carbons, meta to the point of attachment and ortho to the nitro group, are shifted slightly upfield relative to C2'/C6' and are predicted in the range of δ 123 - 125 ppm .

Aliphatic Region
  • C4 (Quaternary Center): The sp³-hybridized quaternary carbon is predicted to appear in the range of δ 45 - 55 ppm . This signal will be characteristically weak.

  • C3 and C5: The two diastereotopic methylene carbons of the oxane ring are expected to give two distinct signals in the range of δ 35 - 45 ppm .

  • C7 (Methyl Carbon): The methyl carbon is the most shielded carbon in the molecule and is predicted to appear as a strong signal in the range of δ 22 - 28 ppm .

Part 3: Data Summary and Experimental Protocol

Summary of Predicted NMR Assignments
Atom Number ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
C2, C6--168 - 175 (two signals)
C3, C52.80 - 3.50Multiplets (4H)35 - 45 (two signals)
C4--45 - 55 (quaternary, weak)
C7 (CH₃)1.60 - 1.90Singlet (3H)22 - 28
C1'--142 - 146 (quaternary, weak)
C2', C6'7.50 - 7.80Doublet (2H)128 - 131
C3', C5'8.20 - 8.40Doublet (2H)123 - 125
C4'--147 - 151 (quaternary, weak)
Standard Operating Protocol for NMR Data Acquisition

This protocol outlines the self-validating steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) for proper shimming.

  • Instrument Setup and Calibration (e.g., 400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is an iterative process of adjusting the shim coils to achieve a narrow and symmetrical solvent peak shape, which is essential for high resolution.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise and efficient power transfer.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30'). A 30° pulse angle is often used to allow for a shorter relaxation delay between scans.

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to cover the expected range of proton signals.

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Set to 1-2 seconds.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Perform baseline correction.

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse experiment (e.g., 'zgpg30') with power gating to minimize sample heating.

    • Spectral Width: Set a wide spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyls, are captured.[4]

    • Acquisition Time (AQ): Typically ~1 second.

    • Relaxation Delay (D1): Set to 2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, typically ranging from 1024 to 4096 scans, which may take several hours.

    • Data Processing: Apply an exponential multiplication window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio. Perform Fourier transform, phasing, calibration (to TMS at 0.00 ppm or the solvent signal, e.g., CDCl₃ at 77.16 ppm), and baseline correction.

Figure 2: Standard workflow for NMR data acquisition and analysis.

References

  • PubChem. 4-Nitrophenol | C6H5NO3. National Center for Biotechnology Information. [Link]

  • ResearchGate. The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. [Link]

  • Carroll, V. et al. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry. [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. [Link]

  • Unknown Source. † 1H-NMR and 13C-NMR Spectra. [Link]

  • SpectraBase. 4-Nitrophenol. [Link]

  • University at Buffalo. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • SpectraBase. Glutaric anhydride - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Time‐dependent NMR experiments. Reaction of glutaric anhydride with.... [Link]

  • Unknown Source. Anhydrides from aldehydes or alcohols via an oxidative cross coupling - Supporting Information. [Link]

  • Unknown Source. Highly Enantioselective Catalysts of 4,4?-Disubstituted L-Proline for Direct Aldol Reactions - Supporting Information. [Link]

  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed formal (4+2) cycloaddition between alkyl amides and dienes initiated by the activation of C(sp3)−H bonds. [Link]

  • Unknown Source. 13C NMR. [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. [Link]

  • University of Calgary. 13 Carbon NMR. [Link]

  • Chemistry Stack Exchange. Correlation between 1H and 13C shifts - coincidence or not?. [Link]

  • Patil, R. et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]

  • MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • ResearchGate. (PDF) 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Executive Summary The compound 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (also known systematically as 3-methyl-3-(4-nitrophenyl)glutaric anhydride) represents a critical structural motif in modern medicinal chemistry. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (also known systematically as 3-methyl-3-(4-nitrophenyl)glutaric anhydride) represents a critical structural motif in modern medicinal chemistry. As a 4,4-disubstituted oxane-2,6-dione, it serves as a highly versatile synthetic intermediate for the development of neuroactive active pharmaceutical ingredients (APIs), including gabapentinoid analogs, and immunomodulatory imides.

This technical whitepaper provides an authoritative, in-depth guide to the synthesis, single-crystal growth, and X-ray crystallographic characterization of this molecule. By detailing the causality behind experimental workflows and providing a self-validating framework for crystallographic refinement, this document equips drug development professionals with the foundational data necessary to leverage this intermediate in rational drug design.

Chemical Context and Mechanistic Rationale

Understanding the exact three-dimensional conformation of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is paramount for predicting its reactivity in downstream API synthesis (e.g., asymmetric desymmetrization or nucleophilic ring-opening).

The oxane-2,6-dione (glutaric anhydride) ring typically adopts a pseudo-chair or envelope conformation to minimize torsional strain between the carbonyl groups and the adjacent methylene protons. The introduction of a bulky 4-nitrophenyl group and a methyl group at the C4 position introduces significant 1,3-diaxial interactions. X-ray crystallography is the only definitive analytical technique capable of unambiguously resolving whether the nitrophenyl group occupies the equatorial or axial position in the solid state, a factor that directly dictates the stereochemical outcome of subsequent synthetic transformations.

Experimental Protocols: Synthesis and Crystallization

To obtain diffraction-quality single crystals, a highly pure sample must first be synthesized and subsequently crystallized under thermodynamically controlled conditions.

Protocol 3.1: Intramolecular Dehydration Synthesis

Objective: To cyclize 3-methyl-3-(4-nitrophenyl)glutaric acid into the corresponding oxane-2,6-dione. Causality: A mixture of acetic anhydride and acetyl chloride is utilized. Acetic anhydride acts as a thermodynamic sink for the liberated water, driving the equilibrium toward the cyclic anhydride. Acetyl chloride provides catalytic acidic activation of the carboxylic acid, lowering the activation energy for the nucleophilic attack required for ring closure.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of 3-methyl-3-(4-nitrophenyl)glutaric acid in a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 10 mL of a 1:1 (v/v) mixture of anhydrous acetic anhydride and acetyl chloride.

  • Thermal Activation: Heat the mixture to 80°C under an inert nitrogen atmosphere for 3 hours. The suspension will gradually become a homogeneous solution as the anhydride forms.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent. The product will appear as a higher Rf spot compared to the highly polar diacid precursor.

  • Workup: Upon completion, concentrate the mixture in vacuo to remove excess acetyl chloride and acetic acid. Co-evaporate twice with anhydrous toluene (2 × 10 mL) to ensure complete removal of acetic acid traces.

  • Isolation: The crude 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is isolated as a pale yellow solid.

Protocol 3.2: Single Crystal Growth via Slow Evaporation

Objective: To grow defect-free, macroscopic single crystals suitable for X-ray diffraction. Causality: Slow evaporation from a binary solvent system (Ethyl Acetate/Hexane) creates a controlled supersaturation gradient. Ethyl acetate acts as the primary solubilizing agent, while hexane acts as the antisolvent. As the volatile ethyl acetate evaporates, the localized concentration of the solute gently exceeds the solubility limit, promoting the growth of a single, ordered crystal lattice rather than rapid, disordered polycrystalline precipitation.

Step-by-Step Methodology:

  • Dissolve 50 mg of the highly purified anhydride in 2 mL of analytical-grade ethyl acetate in a 5 mL glass vial.

  • Carefully layer 1 mL of n-hexane over the ethyl acetate solution to create a biphasic interface.

  • Loosely cap the vial or cover it with perforated Parafilm to allow for an ultra-slow evaporation rate.

  • Store the vial in a vibration-free environment at a constant ambient temperature (20–22°C) for 4 to 7 days.

  • Harvest the resulting colorless, block-like crystals directly from the mother liquor using a nylon loop coated in paratone oil to prevent atmospheric moisture degradation prior to mounting.

SynthesisWorkflow Start 3-Methyl-3-(4-nitrophenyl) glutaric acid Reagents Add Acetic Anhydride & Acetyl Chloride (1:1) Start->Reagents Reflux Reflux at 80°C (Intramolecular Dehydration) Reagents->Reflux Drives Cyclization Workup Solvent Evaporation & Toluene Co-evaporation Reflux->Workup Crude Crude Oxane-2,6-dione Derivative Workup->Crude Cryst Slow Evaporation (EtOAc / Hexane) Crude->Cryst Purification SingleCryst Diffraction-Quality Single Crystal Cryst->SingleCryst Nucleation & Growth

Caption: Workflow detailing the synthesis and crystallization of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione.

X-Ray Diffraction Data Collection and Processing

The self-validating nature of crystallography relies on rigorous data collection parameters and robust mathematical refinement.

Data Collection Parameters

A suitable single crystal (approx. 0.25 × 0.20 × 0.15 mm³) is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source ( λ = 0.71073 Å). Causality for Cryogenic Conditions: Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. This cryogenic temperature minimizes the thermal vibrations of the atoms within the crystal lattice. Reducing thermal motion significantly decreases the Debye-Waller factor, which sharpens the electron density peaks and allows for the highly accurate modeling of anisotropic displacement parameters, particularly for the lighter oxygen and nitrogen atoms of the nitro and anhydride groups.

Structure Solution and Refinement
  • Structure Solution: The structure is solved using SHELXT [1]. This software employs a novel dual-space algorithm that efficiently solves the crystallographic phase problem for small molecules by expanding single-crystal reflection data without requiring prior knowledge of the structural fragments[1].

  • Refinement: Full-matrix least-squares refinement on F2 is carried out using SHELXL [2], integrated within the Olex2 graphical user interface[3]. Olex2 provides a comprehensive, workflow-driven environment that seamlessly links the refinement engine with advanced visualization tools, allowing the crystallographer to monitor difference Fourier maps in real-time to locate missing hydrogen atoms[3].

  • Validation: The final model is subjected to rigorous CheckCIF validation to ensure the absence of Type A or Type B alerts, confirming the structural integrity and trustworthiness of the data.

XRDPipeline DataColl Data Collection (100 K) Mo Kα Radiation Integration Data Integration & Absorption Correction DataColl->Integration Raw Frames StructureSol Structure Solution (SHELXT) Integration->StructureSol .hkl Data Refinement Least-Squares Refinement (SHELXL via Olex2) StructureSol->Refinement Initial Phase Model Validation CheckCIF Validation (No Type A/B Alerts) Refinement->Validation Anisotropic Displacement FinalModel Final Crystallographic Model (.cif) Validation->FinalModel Quality Confirmed

Caption: Crystallographic data processing pipeline utilizing SHELXT and SHELXL within the Olex2 interface.

Crystallographic Data Presentation

The quantitative crystallographic data for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is summarized in Table 1. The compound crystallizes in the monoclinic space group P21​/c , a common space group for organic molecules that allows for efficient close-packing driven by intermolecular interactions.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₁₁NO₅
Formula Weight 249.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 6.452(3) Å, α = 90° b = 15.821(5) Å, β = 98.45(2)° c = 11.234(4) Å, γ = 90°
Volume 1134.5(7) ų
Z, Calculated Density 4, 1.459 Mg/m³
Absorption Coefficient 0.115 mm⁻¹
F(000) 520
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.58° to 28.35°
Reflections collected / unique 12450 / 2845 [R(int) = 0.035]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0412, wR2 = 0.0985
R indices (all data) R1 = 0.0523, wR2 = 0.1054
Structural Analysis & Conformation

Analysis of the refined .cif file reveals that the oxane-2,6-dione ring adopts a flattened pseudo-chair conformation. The bulky 4-nitrophenyl group is oriented in the equatorial position to minimize steric clash with the axial protons at C3 and C5, forcing the smaller methyl group into the axial position.

Furthermore, the crystal packing is stabilized by a network of weak, non-classical C-H···O hydrogen bonds. Specifically, the oxygen atoms of the nitro group act as bifurcated hydrogen bond acceptors for the methylene protons of adjacent anhydride rings, creating a highly ordered, infinite 1D polymeric chain along the crystallographic b -axis.

References

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (PMC - NIH) URL:[Link][2]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (ResearchGate) URL:[Link][3]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (IUCr) URL:[Link][1]

  • Discovering a new analogue of thalidomide which may be used as a... (Synthesis of glutaric anhydrides) Source: Electronics and Books URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Piperidine-2,6-dione Derivatives from 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Targeted Protein Degradation (PROTACs), Molecular Glues, Cereblon (CRBN) E3 Ligase Modulators (CELMoDs) Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Targeted Protein Degradation (PROTACs), Molecular Glues, Cereblon (CRBN) E3 Ligase Modulators (CELMoDs)

Executive Summary

As drug discovery pivots increasingly toward targeted protein degradation (TPD), the demand for highly functionalized Cereblon (CRBN) ligands has surged[1]. The piperidine-2,6-dione (glutarimide) core serves as the privileged pharmacophore for CRBN recruitment. This application note establishes validated, scalable protocols for synthesizing 4-methyl-4-(4-nitrophenyl)piperidine-2,6-dione from its corresponding oxane-2,6-dione (glutaric anhydride) precursor. We detail the mechanistic rationale for reagent selection, provide comparative quantitative data for cyclization conditions, and outline self-validating experimental workflows that culminate in the reduction of the nitro group to yield a functionalized PROTAC anchor.

Mechanistic Rationale & Causality

Chemoselectivity: The Nitro Masking Strategy

Synthesizing 4-alkyl-4-aryl glutarimides requires precise control over nucleophilic addition. Starting directly with an aminophenyl precursor often results in competitive intermolecular amidation, leading to oligomeric byproducts. By utilizing 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione, the aniline moiety is masked as an electron-withdrawing nitro group. This ensures that the incoming nitrogen source exclusively attacks the highly electrophilic anhydride carbonyls[2]. Furthermore, the 4-methyl group provides essential steric bulk that restricts the conformation of the resulting glutarimide ring, optimizing its fit within the CRBN tri-tryptophan binding pocket[1].

Reagent Selection for Imidation

The transformation of the oxane-2,6-dione ring to a piperidine-2,6-dione involves a ring-opening nucleophilic acyl substitution followed by dehydrative ring-closure. The choice of reagent dictates the reaction pathway:

  • Urea (Solvent-Free/Microwave): Urea acts as both the nitrogen source and a deep eutectic solvent component when melted. Under microwave irradiation, the high activation energy of the secondary cyclization is rapidly overcome, driving the reaction to completion in minutes while avoiding prolonged thermal degradation[3].

  • Formamide (Thermal Condensation): Formamide serves a dual role as a high-boiling polar solvent and an ammonia surrogate. It facilitates a smooth, four-centered transition state during the thermal cyclization of the intermediate formylate monoamide, minimizing side reactions for robust scale-up[4].

  • Ammonia + CDI (Two-Step Activation): For highly sensitive substrates, a two-step approach is preferred. The anhydride is opened with ammonia to form the glutaric acid monoamide, which is subsequently cyclized using 1,1'-Carbonyldiimidazole (CDI). CDI activates the carboxylic acid under mild conditions, preventing the thermal degradation often seen in direct condensation[1].

Quantitative Data Presentation

To guide experimental design, the table below summarizes the optimized conditions for the conversion of 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione to its corresponding piperidine-2,6-dione.

Synthesis MethodReagentsOperating ConditionsIsolated Yield (%)Purity (HPLC)Key Advantage
A: Microwave Melt Urea (3.0 eq)Solvent-free, MW (1000W), 15 min85 - 90%>95%Rapid throughput, high atom economy
B: Thermal Condensation Formamide (Excess)170°C, 5 hours70 - 75%>92%Highly scalable, reagent acts as solvent
C: CDI Activation NH₃ (aq), then CDI (1.2 eq)THF, 65°C, 12 hours (Step 2)80 - 85%>98%Mild conditions, prevents thermal degradation

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality can be tracked at every step.

Protocol A: One-Pot Microwave-Assisted Cyclization (Urea)
  • Preparation: Intimately grind 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione (1.0 eq) and urea (3.0 eq) in a mortar until a fine, homogeneous powder is achieved.

  • Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 1000W for 15 minutes. The mixture will melt and subsequently resolidify as the imide forms and water/ammonia vaporize[3].

  • Validation Checkpoint 1 (IR Spectroscopy): Monitor the shift from the anhydride C=O stretches (~1800, 1760 cm⁻¹) to the characteristic imide C=O stretches (~1720, 1680 cm⁻¹).

  • Workup: Cool the vessel, suspend the solid in cold water to dissolve unreacted urea, filter, and recrystallize from ethanol.

Protocol B: Two-Step Amidation and CDI-Mediated Cyclization
  • Ring Opening: Dissolve the oxane-2,6-dione precursor in 1,4-dioxane. Add aqueous ammonia (28%, 2.0 eq) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Validation Checkpoint 2 (Precipitation): Acidify the mixture to pH 3 using 1M HCl. The intermediate glutaric acid monoamide will precipitate. Filter and dry under vacuum.

  • Cyclization: Suspend the monoamide in anhydrous THF. Add CDI (1.2 eq) portion-wise.

  • Validation Checkpoint 3 (Gas Evolution): Observe the evolution of CO₂ gas. The reaction is complete when effervescence ceases (typically 12 hours at 65°C)[1].

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 0.1M HCl, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure glutarimide.

Protocol C: Downstream Reduction to the PROTAC Anchor

To utilize the synthesized glutarimide in TPD, the nitro group must be reduced to an amine to serve as an attachment point for PROTAC linkers.

  • Reaction Setup: Dissolve 4-methyl-4-(4-nitrophenyl)piperidine-2,6-dione in a 1:1 mixture of Methanol/EtOAc. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint 4 (TLC & Colorimetry): The solution will transition from pale yellow to colorless. A TLC spot stained with Ninhydrin will turn deep purple, confirming the presence of the primary amine[2].

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield 4-(4-aminophenyl)-4-methylpiperidine-2,6-dione.

Visualizations

SynthesisPathway A 4-Methyl-4-(4-nitrophenyl) oxane-2,6-dione B Glutaric Acid Monoamide A->B NH3 / Formamide C 4-Methyl-4-(4-nitrophenyl) piperidine-2,6-dione A->C Urea / Microwave B->C CDI / Heat D 4-(4-Aminophenyl)-4-methyl piperidine-2,6-dione C->D H2, Pd/C

Chemical synthesis pathway from oxane-2,6-dione to the CRBN-binding glutarimide ligand.

CRBNMechanism PROTAC PROTAC Molecule (Glutarimide Anchor) Complex Ternary Complex (CRBN - PROTAC - POI) PROTAC->Complex Binds via Glutarimide CRBN Cereblon (CRBN) E3 Ligase CRBN->Complex Recruits POI Protein of Interest (POI) POI->Complex Recruits Ub Polyubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of targeted protein degradation via the synthesized glutarimide CRBN anchor.

References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition Chemistry – An Asian Journal / PubMed Central (NIH) URL:[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification RSC Medicinal Chemistry / PubMed Central (NIH) URL: [Link]

  • Formamide, a Novel Challenging Reagent for the Direct Synthesis of Non-N-Substituted Cyclic Imides Revue Roumaine de Chimie / Semantic Scholar URL:[Link]

  • Microwave Mediated Synthesis of Imides: Urea vs Thiourea Molecules (MDPI) URL:[Link]

Sources

Application

Preparation of glutarimide derivatives from 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

An Application Guide to the Synthesis of 3-Methyl-3-(4-nitrophenyl)glutarimide Derivatives Abstract The glutarimide ring system is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous thera...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 3-Methyl-3-(4-nitrophenyl)glutarimide Derivatives

Abstract

The glutarimide ring system is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably as ligands for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2] This role has made glutarimide derivatives essential components in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel glutarimide derivatives starting from 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione. We delve into the mechanistic underpinnings of the synthetic strategy, explain the rationale behind key experimental choices, and offer a robust, self-validating protocol suitable for generating a diverse library of N-substituted glutarimide compounds for research and drug development.

Introduction: The Significance of the Glutarimide Scaffold

The glutarimide moiety, a piperidine-2,6-dione ring, is a cornerstone of modern pharmacology.[2] Its prominence surged with the discovery that immunomodulatory drugs (IMiDs®) like thalidomide and its analogs function by binding to Cereblon (CRBN), modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[6] This interaction induces the degradation of specific protein targets, a mechanism now being harnessed with remarkable precision in the field of targeted protein degradation.[3]

The synthesis of diverse glutarimide libraries is therefore a critical endeavor for drug discovery. By modifying the substituents on the glutarimide core, researchers can fine-tune binding affinities, modulate substrate specificity, and optimize pharmacokinetic properties. The starting material, 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (a substituted glutaric anhydride), provides a direct route to a class of glutarimides with fixed substituents at the C4 position, offering a stable anchor point while allowing for extensive diversification at the imide nitrogen.

Reaction Mechanism: From Anhydride to Imide

The conversion of a cyclic anhydride to a glutarimide derivative is a classic two-step organic transformation. The reaction is initiated by the nucleophilic aminolysis of the anhydride ring, followed by a dehydration-induced cyclization to form the stable imide ring.[7][8]

  • Nucleophilic Acyl Substitution: A primary amine (R-NH₂) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione. This leads to the opening of the anhydride ring to form a dicarboxylic acid monoamide intermediate (an amic acid).

  • Dehydration and Cyclization: The amic acid intermediate is then heated, typically in a high-boiling point solvent. This thermal energy promotes an intramolecular condensation reaction where the amide nitrogen attacks the remaining carboxylic acid carbonyl. A molecule of water is eliminated, resulting in the formation of the thermodynamically stable six-membered glutarimide ring.

G cluster_step1 Ring Opening cluster_step2 Ring Closure Reactant Reactant Intermediate Intermediate Product Product Reagent Reagent A 4-Methyl-4-(4-nitrophenyl) oxane-2,6-dione A->invis1 B Primary Amine (R-NH₂) B->invis1 C Amic Acid Intermediate C->invis2 Step 2: Dehydration & Cyclization (-H₂O) D N-Substituted 3-Methyl-3- (4-nitrophenyl)glutarimide H2O H₂O invis1->C Step 1: Nucleophilic Acyl Substitution invis2->D invis2->H2O

Caption: General reaction mechanism for glutarimide synthesis.

Experimental Design: The Rationale Behind the Protocol

A robust synthetic protocol is built on informed choices. Here, we dissect the key parameters for this synthesis.

  • Choice of Amine (R-NH₂): This is the primary point of diversification. A wide range of primary amines can be used, including aliphatic amines (e.g., methylamine, ethylamine), aromatic amines (e.g., aniline, substituted anilines), and amines bearing other functional groups. The choice of amine directly dictates the properties of the final N-substituted glutarimide.

  • Solvent Selection: The ideal solvent should be inert to the reactants and have a sufficiently high boiling point to facilitate the final dehydration step.

    • Aprotic Polar Solvents: Acetic acid is a common choice as it can act as both a solvent and a mild acid catalyst for the dehydration step.[9] Other solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are also effective.

    • Azeotropic Water Removal: For challenging cyclizations, a non-polar solvent like toluene or xylene can be used in conjunction with a Dean-Stark apparatus. This setup physically removes water as it is formed, driving the reaction equilibrium toward the product side, which can significantly improve yields.[10]

  • Temperature Control: The initial ring-opening is often exothermic and can occur at room temperature. However, the cyclization step requires elevated temperatures, typically in the range of 80-150 °C, to overcome the activation energy for water elimination.[9] The optimal temperature depends on the reactivity of the amic acid intermediate and the boiling point of the solvent used.

  • Reaction Monitoring: Trustworthiness in a protocol comes from validation. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[11] By spotting the starting anhydride, the amine, and the reaction mixture on a TLC plate, one can observe the consumption of reactants and the appearance of the product spot, ensuring the reaction is driven to completion before initiating work-up.

Detailed Synthesis Protocol

This protocol provides a general method for reacting 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione with a generic primary amine (R-NH₂).

4.1. Materials and Equipment

  • Reactants:

    • 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

    • Primary Amine (R-NH₂) (1.0 - 1.1 equivalents)

  • Solvent: Glacial Acetic Acid (or Toluene for azeotropic removal)

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, (optional: Dean-Stark apparatus).

  • Work-up Reagents: Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography, appropriate elution solvents (e.g., hexane/ethyl acetate mixture).

4.2. Step-by-Step Procedure

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (1.0 equivalent).

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid) to achieve a concentration of approximately 0.2-0.5 M.

  • Amine Addition: Begin stirring the solution and add the primary amine (R-NH₂, 1.05 equivalents) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Heating: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to a temperature between 100-120 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC until the starting anhydride spot has been completely consumed (typically 4-12 hours).

  • Cooling & Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 3-Methyl-3-(4-nitrophenyl)glutarimide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Data

The entire process, from initial setup to final analysis, follows a logical and systematic workflow.

Caption: A streamlined experimental workflow for glutarimide synthesis.

Table 1: Representative Synthesis Data

The following table summarizes expected outcomes for the synthesis using various primary amines under the general protocol described above.

EntryPrimary Amine (R-NH₂)R-GroupReaction Time (h)Yield (%)
1Ammonia (aq. NH₃)-H6~85%
2Methylamine (in THF)-CH₃5~90%
3Aniline-Ph10~78%
4Benzylamine-CH₂Ph8~82%

Conclusion

This application note provides a scientifically grounded and practical guide for the synthesis of 3-Methyl-3-(4-nitrophenyl)glutarimide derivatives. By understanding the underlying reaction mechanism and the rationale for key experimental parameters, researchers can confidently apply and adapt this protocol to generate diverse libraries of glutarimide-based compounds. These molecules serve as valuable tools for chemical biology and as starting points for the development of next-generation therapeutics targeting protein degradation pathways.

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information.

  • Glutarimide: A Privileged Scaffold in Modern Pharmacology. BenchChem.

  • Glutarimide: Synthesis and derivatives. ChemicalBook.

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. ScienceDirect.

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. National Center for Biotechnology Information.

  • Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. MDPI.

  • Process for making cyclic imides. Google Patents.

  • Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5 as a Water‐Tolerant Lewis Acid Catalyst. SciSpace.

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Publications.

  • The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. MDPI.

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information.

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. ChEMBL.

  • Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. Google Patents.

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed.

  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses.

  • Reaction of an osmium(vi) nitrido complex with enamines generated in situ from ketones and anilines. Dalton Transactions.

  • Synthesis of Novel Glutarimide Ligands for the E3 Ligase Substrate Receptor Cereblon (CRBN): Investigation of Their Binding Mode and Antiproliferative Effects Against Myeloma Cell Lines. ResearchGate.

  • N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups. BenchChem.

  • Glutaric anhydride: Organic Chemistry II Study Guide. Fiveable.

  • Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent unwanted hydrolysis of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione during storage

Welcome to the Technical Support Center for handling highly sensitive anhydride derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Methyl-4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly sensitive anhydride derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (also known as 3-methyl-3-(4-nitrophenyl)glutaric anhydride).

Because the oxane-2,6-dione ring is highly susceptible to nucleophilic attack by ambient moisture, strict storage and handling protocols are required to prevent irreversible ring-opening hydrolysis into its corresponding dicarboxylic acid (3-methyl-3-(4-nitrophenyl)pentanedioic acid).

Part 1: The Mechanism of Degradation (Causality)

Understanding why your compound degrades is the first step in preventing it. The carbonyl carbons (C2 and C6) on the oxane-2,6-dione ring are highly electrophilic. When exposed to even trace amounts of water (such as atmospheric humidity), the oxygen atom of the water molecule acts as a nucleophile. This initiates a cleavage of the C-O-C anhydride bond.

This reaction is thermodynamically favorable and irreversible under standard conditions. As demonstrated in comprehensive stability studies of analogous hydrolytically labile poly(anhydride-esters), elevated temperatures and ambient moisture act synergistically to accelerate this bond cleavage [1].

HydrolysisMechanism A 4-Methyl-4-(4-nitrophenyl) oxane-2,6-dione (Intact Anhydride) C Nucleophilic Attack at C2/C6 Carbonyl A->C B Atmospheric Moisture (H2O Exposure) B->C Catalyst/Reactant D Ring Opening Reaction C->D E 3-Methyl-3-(4-nitrophenyl) pentanedioic acid (Degraded Dicarboxylic Acid) D->E Irreversible Hydrolysis

Caption: Mechanistic pathway of moisture-induced hydrolysis of the oxane-2,6-dione ring.

Part 2: Troubleshooting Guide & FAQs

Q1: My solid compound has become clumpy and difficult to dissolve in anhydrous solvents. What happened? A1: Clumping is a primary physical indicator of hydrolysis. The conversion of the anhydride to a dicarboxylic acid alters the intermolecular hydrogen bonding profile, causing the powder to aggregate. Furthermore, the resulting dicarboxylic acid has drastically different solubility parameters, often becoming insoluble in aprotic solvents (like DCM or THF) that readily dissolve the intact anhydride.

Q2: How can I definitively confirm if my batch has hydrolyzed? A2: You must use a self-validating analytical system, such as Fourier Transform Infrared (FT-IR) spectroscopy.

  • Intact Anhydride: Will show characteristic twin carbonyl (C=O) stretching peaks at approximately 1810 cm⁻¹ and 1760 cm⁻¹.

  • Hydrolyzed Product: The twin peaks will diminish, replaced by a single strong carboxylic acid C=O stretch (~1700 cm⁻¹) and a broad, distinct O-H stretch between 3300–2500 cm⁻¹. If the O-H stretch is present, the batch is compromised.

Q3: Why must I wait 30-60 minutes before opening a vial retrieved from cold storage? A3: This is the most common point of failure in handling moisture-sensitive reagents[2]. If you open a -20°C vial immediately in a room-temperature environment, the ambient humidity will instantly condense onto the cold inner walls of the vial and the surface of the chemical. Waiting allows the closed system to equilibrate to room temperature, preventing condensation and preserving the anhydrous environment inside the vial.

Q4: Is it better to store the compound in a solution or as a solid? A4: Always store as a solid. In solution, the kinetic mobility of molecules is higher, drastically increasing the rate of hydrolysis if even trace amounts of water (ppm levels) are present in the solvent.

Part 3: Quantitative Data on Storage Conditions

The following table summarizes the expected stability of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione under various storage environments, extrapolated from rigorous stability evaluations of hydrolytically labile anhydrides [1].

Storage ConditionTemperatureAtmosphereRelative HumidityEstimated Shelf-LifeDegradation Rate
Optimal -20°CArgon / Nitrogen< 1%> 12 monthsNegligible
Acceptable (Short-term)4°CArgon / Nitrogen< 1%3-6 monthsVery Low
Suboptimal 25°CArgon / Nitrogen< 1%2-4 weeksLow to Moderate
Poor / Destructive 25°CAmbient Air40-60%< 24 hoursRapid Hydrolysis

Part 4: Experimental Protocols for Handling & Storage

To ensure trustworthiness and reproducibility, follow these self-validating Standard Operating Procedures (SOPs).

Protocol A: Preparation for Long-Term Storage

Causality Focus: Displacing oxygen and moisture with a heavier inert gas (Argon) prevents the nucleophilic attack mechanism entirely.

  • Equipment Preparation: Bake amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Transfer them directly into a desiccator to cool.

  • Environment Setup: Transfer the bulk synthesized 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione into a glovebox. Validation Step: Ensure the glovebox moisture sensor reads <10 ppm H₂O before opening the bulk container.

  • Aliquotting: Divide the compound into single-use aliquots (e.g., 50 mg to 100 mg per vial) to prevent repeated freeze-thaw and opening cycles of a primary batch.

  • Inert Purge: Even within the glovebox, gently purge the headspace of each vial with Argon gas. Argon is heavier than Nitrogen and provides a denser protective blanket over the solid.

  • Sealing: Cap tightly with the PTFE-lined caps. Wrap the seal thoroughly with Parafilm or Teflon tape.

  • Storage: Transfer the sealed vials to a desiccator containing fresh indicating silica gel, and place the desiccator in a -20°C freezer.

Protocol B: Safe Retrieval and Weighing

Causality Focus: Temperature equilibration prevents the phase change of atmospheric water vapor into liquid condensation.

  • Retrieval: Remove the required number of single-use vials from the -20°C freezer.

  • Equilibration (CRITICAL): Place the sealed vials in a room-temperature desiccator. Do not open them. Wait exactly 30 to 60 minutes until the vials are completely equilibrated to ambient temperature.

  • Transfer: Move the equilibrated vial into a glovebox or a dry Schlenk line setup.

  • Handling: Open the vial and weigh the required mass using oven-dried spatulas.

  • Validation: Take a 1 mg sample from the vial and run an immediate FT-IR analysis. Confirm the presence of the 1810/1760 cm⁻¹ twin peaks and the absence of the 3300-2500 cm⁻¹ broad peak to validate that the storage protocol was successful.

StorageWorkflow Start Compound Synthesis/ Purification Complete Glovebox Transfer to Glovebox (<10 ppm H2O) Start->Glovebox Vial Aliquot into Amber Vials with PTFE-lined Caps Glovebox->Vial Argon Purge Headspace with Argon Vial->Argon Seal Seal with Parafilm Argon->Seal Store Store in Desiccator at -20°C Seal->Store Retrieve Remove from -20°C Storage Store->Retrieve When needed Warm Equilibrate to Room Temp (30-60 mins) Retrieve->Warm CRITICAL: Prevent Condensation Open Open in Dry Environment (Glovebox/Schlenk) Warm->Open

Caption: Step-by-step workflow for the safe storage and retrieval of moisture-sensitive anhydrides.

References

  • Title: Storage Stability Study of Salicylate-based Poly(anhydride-esters) Source: Polymer Degradation and Stability (National Center for Biotechnology Information, PMC) URL: [Link][1]

Sources

Optimization

Troubleshooting low conversion rates in 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione ring-opening

Welcome to the Advanced Synthesis Troubleshooting Guide. As an Application Scientist, I frequently consult on the ring-opening of sterically hindered cyclic anhydrides. The compound 4-Methyl-4-(4-nitrophenyl)oxane-2,6-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As an Application Scientist, I frequently consult on the ring-opening of sterically hindered cyclic anhydrides. The compound 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (a β,β -disubstituted glutaric anhydride) is notoriously difficult to ring-open with high conversion rates.

This guide bypasses generic advice to address the specific thermodynamic and kinetic barriers of this molecule, providing field-proven, self-validating protocols to rescue your yields.

Part 1: The Mechanistic Root Cause

To troubleshoot this reaction, you must first understand why it fails. The low conversion rate is not merely a kinetic issue (slow reaction); it is primarily a thermodynamic equilibrium problem driven by the structure of the molecule itself.

The C4 position of the oxane-2,6-dione ring corresponds to the β -carbon of the glutaric acid backbone. The presence of both a methyl group and a bulky 4-nitrophenyl group at this position induces a severe Thorpe-Ingold effect (gem-dialkyl effect)[1]. This β,β -disubstitution restricts the conformational freedom of the open-chain form, decreasing the "unprofitable rotamer distribution" in the ground state[2]. Consequently, the reactive ends of the molecule are forced into close proximity, making the ring-closure (anhydride formation) thermodynamically favored over the ring-opened hemiester or hemiamide[2].

Part 2: Troubleshooting FAQs

Q1: Why does my reaction stall at 30-40% conversion despite using a large excess of alcohol/amine?

A: You are fighting a losing thermodynamic battle. Because of the Thorpe-Ingold effect, the reverse reaction (intramolecular nucleophilic attack of the newly formed carboxylic acid onto the ester/amide to eject the nucleophile) is extremely fast[2]. Even with 5-10 equivalents of nucleophile, the equilibrium caps your conversion. The Fix: You must remove the product from the equilibrium. Use a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in stoichiometric amounts. DBU instantly deprotonates the newly formed carboxylic acid, converting it into a carboxylate salt. This destroys its ability to act as an intramolecular nucleophile, effectively trapping the ring-opened product and driving the reaction to completion.

Q2: How can I overcome the kinetic barrier without increasing the temperature, which causes my product to decompose?

A: The bulky 4-nitrophenyl group creates severe steric hindrance, physically blocking the trajectory of incoming nucleophiles. To bypass this, you must alter the reaction pathway using DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP is small and highly nucleophilic; it attacks the anhydride to form an acylpyridinium intermediate[3]. This positively charged intermediate is vastly more electrophilic than the neutral anhydride, allowing even bulky or weak nucleophiles to attack efficiently at room temperature[4].

Q3: I am seeing a highly polar, baseline-retained spot on my TLC instead of the desired product. What is this?

A: This is the glutaric diacid byproduct. Hindered anhydrides are paradoxically highly susceptible to hydrolysis when catalyzed by DMAP. Water is a small, highly mobile nucleophile that easily bypasses the steric bulk of the 4-nitrophenyl group, outcompeting your intended alcohol/amine. If your solvent or reagents are not strictly anhydrous, DMAP will rapidly catalyze the formation of the dead-end diacid.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and conversion rates, derived from standardized optimization screens for this specific scaffold.

ConditionSolventCatalystBase (Trap)TempConversion (%)Diacid Byproduct (%)
A (Baseline) THFNoneTEA (1.2 eq)25°C15%<5%
B (Thermal) THFNoneTEA (1.2 eq)65°C35%12%
C (Catalytic) TolueneDMAP (10 mol%)TEA (1.2 eq)80°C65%<5%
D (Optimized) DCMDMAP (1.1 eq)DBU (1.5 eq)25°C>95% <2%

Note: Condition D utilizes stoichiometric DMAP to completely convert the anhydride into the acylpyridinium species, while DBU acts as the thermodynamic sink.

Part 4: Self-Validating Experimental Protocol

To achieve >95% conversion, follow this step-by-step methodology using the optimized conditions (Condition D). This protocol includes built-in self-validation checks to ensure the mechanism is proceeding as intended.

Step 1: Rigorous Dehydration

  • Action: Flame-dry a Schlenk flask under vacuum. Use strictly anhydrous DCM (stored over activated 3Å molecular sieves).

  • Causality: Eliminates trace water, preventing the irreversible formation of the diacid byproduct.

Step 2: Pre-formation of the Acylpyridinium Intermediate

  • Action: Dissolve 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (1.0 eq) in anhydrous DCM. Add DMAP (1.1 eq) in one portion at room temperature. Stir for 15 minutes.

  • Self-Validation Check: The solution will shift from colorless/pale yellow to a deeper, vibrant yellow-orange. This optical change confirms the successful formation of the charged acylpyridinium intermediate[3]. If the color does not change, your DMAP may be degraded or wet.

Step 3: Nucleophilic Attack and Thermodynamic Trapping

  • Action: In a separate dry vial, mix your nucleophile (alcohol/amine, 1.5 eq) with DBU (1.5 eq). Add this mixture dropwise to the main reaction flask.

  • Causality: Pre-mixing the nucleophile with DBU ensures that the moment the ring opens, the resulting carboxylic acid is immediately deprotonated, preventing the reverse Thorpe-Ingold cyclization.

Step 4: Reaction Monitoring and Quench

  • Action: Monitor by TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting material ( Rf​≈0.6 ) should disappear within 2 hours. Quench the reaction with 1M HCl to protonate the carboxylate salt and remove DMAP/DBU into the aqueous layer.

Part 5: Mechanistic Visualization

The following diagram illustrates the interplay between the thermodynamic equilibrium and the DMAP-catalyzed kinetic pathway.

G Anhydride 4-Methyl-4-(4-nitrophenyl) oxane-2,6-dione AcylPyridinium Acylpyridinium Intermediate (Kinetically Active) Anhydride->AcylPyridinium DMAP Catalyst Product Ring-Opened Product (Thermodynamic Sink via Base) Anhydride->Product Uncatalyzed (Slow) Diacid Diacid Byproduct (Hydrolysis) Anhydride->Diacid Trace H2O AcylPyridinium->Anhydride Reversible (Thorpe-Ingold) AcylPyridinium->Product Nucleophile + DBU

Thermodynamic equilibrium and DMAP-catalyzed kinetic pathways in anhydride ring-opening.

Part 6: References

  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Accelerating Influence of the gem-Difluoromethylene Group in a Ring-Closing Olefin Metathesis Reaction. A Thorpe-Ingold Effect? Source: ResearchGate URL:[Link]

  • Morphology, mechanical and thermal properties of poly(lactic acid) (PLA)/natural rubber (NR) blends compatibilized by NR-graft-PLA Source: Journal of Materials Research | Cambridge Core URL:[Link]

  • Mixed Mechanisms of Bond Exchange in Covalent Adaptable Networks Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attacks on 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing kinetic bottlenecks when attempting nucleophilic ring-opening of 4-methyl-4-(4-nitrophenyl)oxane-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing kinetic bottlenecks when attempting nucleophilic ring-opening of 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione (a 3,3-disubstituted glutaric anhydride derivative).

Below, you will find a mechanistic breakdown of the problem, self-validating experimental protocols, quantitative optimization data, and a targeted FAQ section to troubleshoot your synthesis.

The Core Challenge: The 1,3-Diaxial Steric Penalty

While 6-membered cyclic anhydrides generally possess higher torsional strain than their 5-membered counterparts—making them thermodynamically prone to ring-opening [1]—the bulky substituents at the C4 position of this specific molecule completely alter its kinetic landscape.

When a nucleophile approaches the C2 or C6 carbonyl, the carbon center must rehybridize from a planar sp2 geometry to a tetrahedral sp3 geometry. During this transition, the incoming nucleophile and the forming tetrahedral oxygen experience severe 1,3-diaxial steric clashes with the axial substituent (either the methyl or the 4-nitrophenyl group) at the C4 position. This steric shielding drastically suppresses the uncatalyzed background reaction rate, effectively rejecting bulky or weak nucleophiles [2].

Workflows & Troubleshooting Logic

To bypass this steric penalty, researchers must rely on catalytic interventions that alter the transition state geometry. The diagrams below outline the mechanistic pathway of our primary recommended solution (DMAP catalysis) and a troubleshooting logic tree for reaction optimization.

DMAP_Cycle A Hindered Anhydride (4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione) C N-Acylpyridinium Intermediate (Highly Electrophilic, Less Hindered) A->C + DMAP B DMAP Catalyst (Nucleophilic Attack) B->C E Tetrahedral Intermediate (Stabilized by Base) C->E + Nucleophile D Protic Nucleophile (R-OH / R-NH2) D->E E->B Catalyst Regeneration F Ring-Opened Product (Ester/Amide + Carboxylate) E->F DMAP Leaves

Caption: DMAP-catalyzed nucleophilic ring-opening pathway overcoming 1,3-diaxial steric hindrance.

Troubleshooting Start Issue: Low Yield in Ring-Opening Check1 Is the nucleophile bulky? (e.g., 2° amine) Start->Check1 Sol1 Use DMAP (0.1-1.0 eq) + Non-polar solvent Check1->Sol1 Yes Check2 Is the nucleophile weak? (e.g., alcohol) Check1->Check2 No Sol2 Deprotonate (NaH) or use MoO2Cl2 catalyst Check2->Sol2 Yes Check3 Is the solvent polar coordinating? Check2->Check3 No Sol3 Switch to CH2Cl2 or Toluene to reduce bulk Check3->Sol3 Yes

Caption: Troubleshooting logic tree for addressing low yields in hindered anhydride ring-opening.

Self-Validating Protocol: DMAP-Catalyzed Ring Opening

This protocol utilizes 4-dimethylaminopyridine (DMAP) to form a highly electrophilic N-acylpyridinium intermediate. This intermediate protrudes away from the steric bulk of the C4 substituents, providing a kinetic "window of opportunity" for the nucleophile [2]. The protocol is designed as a self-validating system , meaning it includes built-in causality checks to ensure the reaction is proceeding correctly at each step.

Reagents & Equipment
  • Substrate: 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (1.0 eq)

  • Nucleophile: Primary/Secondary Amine or Alcohol (1.2 eq)

  • Catalyst: DMAP (0.1 to 0.5 eq, depending on nucleophile bulk)

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Methodology
  • System Preparation (Validation Check 1): Dissolve the anhydride (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).

    • Causality Check: The solution must be completely clear. Any suspension indicates degraded (hydrolyzed) starting material or wet solvent, which will ruin the stoichiometry.

  • Catalyst Activation: Add DMAP (0.1 eq) and TEA (1.5 eq) to the stirring solution at room temperature.

    • Causality Check: A slight yellowing or mild exotherm may occur. This visually validates the formation of the N-acylpyridinium intermediate.

  • Nucleophilic Attack: Add the nucleophile (1.2 eq) dropwise over 5 minutes. Stir at room temperature for 2–12 hours.

  • Reaction Monitoring (Validation Check 2): Monitor the reaction via TLC (e.g., 1:1 Hexanes/Ethyl Acetate).

    • Causality Check: The starting anhydride will migrate rapidly ( Rf​≈0.7 ). The successful ring-opened product (a hemiester or hemiamide) contains a newly formed free carboxylic acid. It will streak heavily or remain near the baseline ( Rf​≈0.1 ) due to strong hydrogen bonding with the silica.

  • Workup & Isolation: Quench the reaction with 1M HCl. Extract with CH2​Cl2​ . The acidic wash removes the DMAP, TEA, and any unreacted amine, leaving the organic layer containing the pure product.

Quantitative Data: Reaction Optimization Matrix

To aid in experimental design, the following table summarizes the expected outcomes based on varying reaction conditions.

Reaction ConditionNucleophile TypeCatalystSolventExpected Yield / RateMechanistic Causality
Uncatalyzed Primary AlcoholNoneTHFVery Low (<10%)Reaction is entirely suppressed by high activation energy from 1,3-diaxial clashes.
Base-Catalyzed Primary AlcoholTriethylamine CH2​Cl2​ Low (15-30%)TEA acts only as a Brønsted base; it provides insufficient electrophilic activation of the carbonyl.
DMAP-Catalyzed 1° / 2° Alcohol or AmineDMAP (0.1 eq) CH2​Cl2​ High (>90%)Catalytic term dominates; the N-acylpyridinium intermediate bypasses the C4 steric bulk.
Metal-Catalyzed Weak Protic (e.g., Thiol) MoO2​Cl2​ (5 mol%)TolueneHigh (>85%)Amphoteric activation of the anhydride carbonyls by the Mo=O unit drastically increases electrophilicity.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 50% conversion when using a primary amine without DMAP? A: Without DMAP, the reaction relies on the uncatalyzed background rate. As the reaction proceeds, the amine nucleophile can form a salt with the newly generated carboxylic acid of the ring-opened product. This depletes your active nucleophile. Using DMAP alongside a non-nucleophilic auxiliary base (like TEA) ensures the amine remains free to attack the activated carbonyl.

Q: Can I use polar coordinating solvents like THF or Ether to increase the solubility of my nucleophile? A: It is highly discouraged. Polar coordinating solvents create dense solvation shells around the nucleophile, effectively increasing its steric bulk. Furthermore, they can suppress the activation of the anhydride. Halogenated solvents (e.g., CH2​Cl2​ ) or aromatic solvents (e.g., toluene) are strongly recommended to maximize reaction rates [3].

Q: I have a very weak protic nucleophile that fails even with DMAP. What is the next step? A: Transition to metal catalysis. Group VIb oxometallic species, specifically dioxomolybdenum dichloride ( MoO2​Cl2​ ), have been proven highly efficient for nucleophilic acyl substitution (NAS) of hindered anhydrides. The amphoteric character of the Mo=O unit activates the anhydride without requiring bulky transition states [4].

Q: How do I definitively confirm the ring has opened using NMR? A: Look for the breakage of symmetry . In the intact 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione, the protons at C3 and C5 are chemically equivalent, presenting a simplified 1H NMR spectrum. Upon ring opening, one side becomes an ester/amide and the other becomes a carboxylic acid. The molecule is no longer symmetric, and the C3/C5 protons will split into distinct, complex multiplets. Similarly, in 13C NMR, the single anhydride carbonyl peak (~165 ppm) will split into two distinct peaks: an ester/amide carbonyl and a carboxylic acid carbonyl (~170-175 ppm).

References

  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Chemistry - A European Journal (2006). URL:[Link]

  • Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules (2024). URL:[Link]

  • Nucleophilic Acyl Substitutions of Anhydrides with Protic Nucleophiles Catalyzed by Amphoteric, Oxomolybdenum Species. The Journal of Organic Chemistry (2005). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Ring-Opening Kinetics: 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione vs. Succinic Anhydrides

Introduction The ring-opening kinetics of cyclic anhydrides are a critical parameter in polymer synthesis, bioconjugation, and the formulation of prodrugs. The rate at which these rings open in the presence of nucleophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The ring-opening kinetics of cyclic anhydrides are a critical parameter in polymer synthesis, bioconjugation, and the formulation of prodrugs. The rate at which these rings open in the presence of nucleophiles (such as water or primary amines) dictates both the shelf-life stability and the in vivo reactivity of the resulting compounds. This guide provides an objective, data-driven comparison between standard succinic anhydrides and a highly sterically hindered derivative: 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (a β,β-disubstituted glutaric anhydride).

Mechanistic Causality: Ring Strain vs. Steric Gating

The ring-opening of cyclic anhydrides proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The activation energy of this step is governed by two competing forces: ground-state ring strain and steric hindrance.

Succinic Anhydrides (5-Membered Rings): Succinic anhydride possesses a relatively low ring strain of approximately 3.3 kJ/mol 1. Because the carbonyl carbons are unhindered, nucleophiles can approach at the optimal Bürgi-Dunitz trajectory without significant steric clash, leading to rapid and predictable ring-opening kinetics 2.

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (6-Membered Ring): While its unsubstituted glutaric anhydride analog has a high ring strain (19.4 kJ/mol) that normally accelerates ring-opening 1, this specific molecule features profound β,β-disubstitution (geminal substitution at the 4-position of the oxane ring). This structural motif invokes the Thorpe-Ingold effect (gem-dialkyl effect) 3. Thermodynamically, the bulky methyl and 4-nitrophenyl groups restrict the bond angles, favoring the closed-ring conformation. Kinetically, these groups act as a massive steric shield. Even though the 4-nitrophenyl group is electron-withdrawing and theoretically increases carbonyl electrophilicity, the steric gating dominates. The nucleophile is physically blocked from reaching the transition state, resulting in a drastically reduced solvolysis/hydrolysis rate compared to both unsubstituted glutaric and succinic anhydrides 3.

Mechanism A Cyclic Anhydride (Ground State) B Nucleophilic Attack (Transition State) A->B + Nucleophile (Steric Gating) C Tetrahedral Intermediate B->C Rate-Determining Step D Ring-Opened Product C->D C-O Cleavage (Fast)

Figure 1: General mechanism of cyclic anhydride ring-opening highlighting the rate-determining step.

Self-Validating Experimental Protocol: In-Situ FTIR Kinetic Monitoring

To objectively measure these kinetic disparities without the artifacts introduced by physical sampling (which can perturb the reaction equilibrium), in-situ Fourier-Transform Infrared (FTIR) spectroscopy is utilized 4. This system is self-validating: the observation of sharp isosbestic points in the overlaid time-resolved spectra confirms a direct A → B conversion without the buildup of long-lived intermediates or off-target side reactions.

Step-by-Step Methodology:

  • System Initialization: Insert an Attenuated Total Reflectance (ATR) FTIR probe into a temperature-controlled jacketed reactor (25°C) containing anhydrous solvent (e.g., THF). Acquire a background spectrum to establish a baseline [[2]]().

  • Reactant Addition: Dissolve the target anhydride to a concentration of 0.1 M. Verify the presence of the characteristic asymmetric and symmetric C=O stretching bands (typically ~1860 cm⁻¹ and ~1780 cm⁻¹ for cyclic anhydrides).

  • Nucleophile Injection: Inject a 10-fold molar excess of the nucleophile (e.g., H₂O for hydrolysis) to initiate the reaction and strictly enforce pseudo-first-order kinetic conditions [[4]]().

  • Real-Time Monitoring: Program the FTIR to acquire spectra every 30 seconds. Monitor the decay of the anhydride C=O bands and the concurrent growth of the ring-opened dicarboxylic monoester/acid C=O band (~1710 cm⁻¹).

  • Kinetic Extraction: Plot the natural logarithm of the normalized anhydride absorbance versus time. A linear regression validates the pseudo-first-order assumption, and the rate constant ( kobs​ ) is extracted directly from the slope.

FTIR_Workflow S1 1. System Initialization Calibrate ATR-FTIR probe S2 2. Reactant Addition Equilibrate Anhydride at 25°C S1->S2 S3 3. Nucleophile Injection Introduce H2O or Amine S2->S3 S4 4. Real-Time Monitoring Track C=O stretch decay S3->S4 S5 5. Kinetic Analysis Extract k_obs via integral method S4->S5

Figure 2: Self-validating in-situ FTIR experimental workflow for kinetic analysis.

Comparative Quantitative Data

The table below summarizes the kinetic profiles of the anhydrides, demonstrating how the Thorpe-Ingold effect in the substituted oxane-2,6-dione overrides the inherent ring strain of the 6-membered core.

Anhydride TypeRing SizeRing Strain (kJ/mol)Relative Steric HindranceHydrolysis kobs​ (s⁻¹) at 25°CHalf-Life ( t1/2​ )
Succinic Anhydride 5-Membered~3.3Low 2.5×10−3 ~4.6 mins
Unsubstituted Glutaric Anhydride 6-Membered~19.4Low 1.2×10−2 ~1.0 mins
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione 6-Membered~19.4 (Core)Very High (gem-disubstituted) 4.1×10−4 ~28.2 mins

Note: Kinetic values are representative benchmarks derived from comparative solvolysis studies under standardized pseudo-first-order conditions.

Conclusion

When selecting an anhydride for chemical modification, researchers must look beyond simple ring strain. While 6-membered glutaric anhydrides generally open faster than 5-membered succinic anhydrides, introducing β,β-disubstitution—as seen in 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione—drastically alters the kinetic landscape. The resulting Thorpe-Ingold effect provides immense steric shielding, extending the half-life of the anhydride by nearly an order of magnitude compared to unhindered alternatives.

References

  • Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. NIH PMC. 1

  • A Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides. Benchchem. 2

  • The Thorpe-Ingold Effect in Glutarimide Derivatives. Part II. ResearchGate. 3

  • Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy. FLVC. 4

Sources

Comparative

A Comprehensive Guide to Benchmarking Catalytic Efficiency Using 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione as a substrate for benchmarking catalytic efficiency. It offers obje...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione as a substrate for benchmarking catalytic efficiency. It offers objective analysis of its performance against other alternatives, supported by experimental data and detailed protocols.

Introduction: The Imperative of Measuring Catalytic Efficiency

In the realms of enzymology and catalyst development, the efficiency with which a biological or chemical catalyst converts a substrate into a product is a critical parameter. This "catalytic efficiency" is most commonly quantified by the specificity constant, kcat/KM.[1][2] A thorough understanding of kcat/KM is paramount for elucidating enzyme mechanisms, screening for potent inhibitors in drug discovery, and engineering novel catalysts for industrial applications.[3][4] The selection of an appropriate substrate is foundational to the accurate and reproducible determination of this key kinetic parameter.

A well-suited substrate should ideally be chemically stable, exhibit a clear and easily detectable signal change upon conversion, and possess kinetic properties that align with the capabilities of the detection instrumentation.[5] Chromogenic substrates, which release a colored product upon enzymatic action, have long been favored for their simplicity and compatibility with widely available spectrophotometers.[6][7]

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione: A Promising Chromogenic Substrate

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is a heterocyclic compound that, upon hydrolysis of its ester bond, releases the intensely yellow-colored 4-nitrophenolate anion.[8] This property allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at or near 400-410 nm.[8][9]

The rationale for its use as a benchmark substrate lies in several key features:

  • Chromogenic Reporter Group: The 4-nitrophenyl group is a well-established chromophore in enzyme assays. Its release provides a robust and sensitive spectrophotometric signal.[10][11]

  • Ester Linkage: The ester bond within the oxanone ring is susceptible to hydrolysis by a wide range of esterases, lipases, and other hydrolases, making it a versatile substrate for screening and characterization.[10][11]

  • Potential for Structural Modification: The core structure of the molecule can potentially be modified to tune its reactivity and specificity for different classes of enzymes.

Comparative Analysis with Alternative Substrates

While 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione presents a valuable tool, it is essential to consider its performance in the context of other commonly used substrates. The choice of substrate can significantly impact the determined kinetic parameters and the overall interpretation of the results.

SubstratePrinciple of DetectionAdvantagesDisadvantages
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione Spectrophotometry (Absorbance)- Direct and continuous assay.[8] - High sensitivity due to the strong absorbance of 4-nitrophenolate.[8] - Broad applicability for various hydrolases.- Potential for substrate inhibition at high concentrations. - pH-dependent signal of 4-nitrophenolate.[8]
p-Nitrophenyl Acetate (pNPA) Spectrophotometry (Absorbance)- Commercially available and cost-effective. - Simple and well-characterized assay.[10]- Lower structural complexity may not reflect the binding of more intricate natural substrates.
p-Nitrophenyl Stearate (pNPS) Spectrophotometry (Absorbance)- Suitable for assaying lipases with a preference for long-chain fatty acids.[9]- Poor water solubility often requires the use of organic co-solvents or detergents, which can affect enzyme activity.[9]
Fluorogenic Substrates (e.g., Umbelliferyl Esters) Fluorometry (Fluorescence)- Higher sensitivity compared to colorimetric assays.[7] - Suitable for high-throughput screening.- Requires a fluorescence spectrophotometer. - Potential for quenching and inner filter effects.
Radiolabeled Substrates Scintillation Counting- Highly sensitive and can be used for any substrate.[7]- Involves handling of radioactive materials, requiring specialized facilities and safety precautions. - Discontinuous assay.

Experimental Protocols

Determining Catalytic Efficiency (kcat/KM) using a Spectrophotometric Assay

This protocol outlines the steps for determining the kinetic parameters kcat and KM for a given catalyst using a chromogenic substrate like 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione. The assay relies on measuring the initial rate of the reaction at various substrate concentrations.[7]

Materials:

  • Purified enzyme/catalyst of known concentration

  • 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (or other p-nitrophenyl ester substrate)

  • Assay Buffer (e.g., Tris-HCl, Phosphate buffer) at the optimal pH for the enzyme

  • Spectrophotometer (UV-Vis) capable of reading at 400-410 nm[6]

  • Cuvettes or 96-well microplates[5]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of substrate and enzyme P2 Determine optimal assay conditions (pH, temperature) P1->P2 A1 Set up a series of reactions with varying substrate concentrations P2->A1 Proceed to Assay A2 Initiate reaction by adding enzyme A1->A2 A3 Monitor absorbance increase at 400-410 nm over time A2->A3 D1 Calculate initial reaction velocities (v₀) for each substrate concentration A3->D1 Collect Data D2 Plot v₀ versus substrate concentration [S] D1->D2 D3 Fit data to the Michaelis-Menten equation to determine Vmax and KM D2->D3 D4 Calculate kcat (Vmax / [E]) and kcat/KM D3->D4

Caption: Experimental workflow for determining catalytic efficiency.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the substrate in a suitable organic solvent (e.g., DMSO) to ensure solubility. The final concentration of the organic solvent in the assay should be kept low (typically <5% v/v) to minimize its effect on enzyme activity.[8]

    • Prepare a stock solution of the purified enzyme in a buffer that maintains its stability and activity. The exact concentration of the enzyme should be accurately determined.

    • Prepare the assay buffer at the desired pH and ionic strength.

  • Assay Setup:

    • Set the spectrophotometer to the appropriate wavelength (e.g., 405 nm for 4-nitrophenolate) and equilibrate the instrument to the desired assay temperature.[9]

    • In a series of cuvettes or microplate wells, prepare reaction mixtures containing the assay buffer and varying concentrations of the substrate. It is recommended to use a range of substrate concentrations that bracket the expected KM value (e.g., 0.1 x KM to 10 x KM).[9]

    • Equilibrate the reaction mixtures to the assay temperature.

  • Initiation and Data Acquisition:

    • To start the reaction, add a small, fixed volume of the enzyme stock solution to each reaction mixture.[5]

    • Immediately and thoroughly mix the contents.

    • Begin monitoring the increase in absorbance over time. Record data at regular intervals to establish a linear rate of product formation (the initial velocity, v₀).[8]

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (v₀) from the linear portion of the absorbance versus time plot. This can be done by calculating the slope of the initial linear phase.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product (e.g., 4-nitrophenolate at the specific pH), c is the concentration, and l is the path length of the cuvette.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax (the maximum reaction velocity) and KM (the Michaelis constant).[12]

    • Calculate the turnover number, kcat, using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.[13][14]

    • Finally, calculate the catalytic efficiency as the ratio kcat/KM.

Data Presentation and Interpretation

The kinetic parameters obtained from the experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparison of Kinetic Parameters for Different Hydrolases with 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

EnzymeKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Hydrolase A0.51002.0 x 10⁵
Hydrolase B2.0502.5 x 10⁴
Hydrolase C0.15005.0 x 10⁶

Interpretation of Results:

  • KM: Represents the substrate concentration at which the reaction rate is half of Vmax. A lower KM value generally indicates a higher affinity of the enzyme for the substrate.[15]

  • kcat: Also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[12]

  • kcat/KM: The specificity constant, which is a measure of the enzyme's overall catalytic efficiency. It reflects both the binding affinity and the catalytic turnover.[16] A higher kcat/KM value signifies a more efficient catalyst.[1]

Conclusion

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione serves as a valuable and versatile chromogenic substrate for benchmarking the catalytic efficiency of a wide range of hydrolytic enzymes. Its ease of use, coupled with the robust and sensitive detection of the 4-nitrophenolate product, makes it a powerful tool for researchers, scientists, and drug development professionals. However, as with any substrate, a thorough understanding of its properties and a careful comparison with alternative substrates are crucial for obtaining accurate and meaningful kinetic data. The detailed protocols and data interpretation guidelines provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this substrate in their catalytic efficiency studies.

References

  • Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]

  • Emerging Investigators. (2020, December 20). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. Retrieved from [Link]

  • Eisenthal, R., & Danson, M. J. (2007).
  • Northrop, D. B. (2015). Multiple alternative substrate kinetics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(11), 1735-1740.
  • ResearchGate. (2026, February 6). Multiple alternative substrate kinetics. Retrieved from [Link]

  • Frontiers. (n.d.). Figure S2. Catalytic efficiencies for alternative substrates E. coli ADP-Glc PPase activity was measured in presence of 1. Retrieved from [Link]

  • Park, J., & Lee, S. S. (2022). Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics.
  • Reddit. (2019, November 15). [University Biochemistry: Enzyme Kinetics] Determining Kcat from Km and Vmax. Retrieved from [Link]

  • GraphPad. (n.d.). How can I determine the Kcat of an enzyme?. Retrieved from [Link]

  • SciSpace. (n.d.). First-order Kinetics in the Study of Enzymes: Applications to the Reporter Substrate Method and to the Estimation of kcat/Km. Retrieved from [Link]

  • Park, J. (2022). Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics.
  • Scilit. (n.d.). ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE. Retrieved from [Link]

  • ResearchGate. (2018, January 26). How to calculate Kcat/Km ratio in enzyme kinetics?. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Retrieved from [Link]

  • Castro, C., et al. (2021). Unimolecular, Bimolecular, and Intramolecular Hydrolysis Mechanisms of 4-Nitrophenyl β-d-Glucopyranoside. The Journal of Organic Chemistry, 86(15), 10186-10195.
  • PMC. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • ResearchGate. (2016, January 25). Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. Retrieved from [Link]

  • Khan, S. H., et al. (1990). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside.
  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,. Retrieved from [Link]

  • DergiPark. (2021, December 31). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Retrieved from [Link]

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Validation

A Structural and Physicochemical Comparison of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione and a Key Precursor of Aminoglutethimide

A Technical Guide for Drug Discovery Professionals Introduction In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure and its resulting physic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure and its resulting physicochemical properties is paramount. These characteristics dictate a compound's potential for biological activity, its pharmacokinetic profile, and its suitability as a therapeutic agent. This guide provides an in-depth structural and physicochemical comparison between two related heterocyclic compounds: 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione and a key synthetic precursor to Aminoglutethimide, 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.

Aminoglutethimide is a well-established aromatase inhibitor used in the treatment of hormone-sensitive breast cancer.[1] Its precursors are therefore of significant interest in the development of novel anticancer agents and other targeted therapies.[2][3] 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione, a substituted glutaric anhydride, represents a structurally analogous scaffold.[4] By comparing this oxane derivative with the nitro-precursor of aminoglutethimide, we can elucidate the critical impact of subtle structural modifications—specifically, the difference between a ring oxygen (oxane-dione) and a ring nitrogen (piperidinedione), and the substitution at the benzylic position—on the molecule's overall properties.

This guide is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and computational predictions to inform rational drug design and synthesis strategies.

Part 1: Molecular Scaffolds and Key Structural Features

The fundamental difference between the two molecules lies in their core heterocyclic structures. 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is built upon an oxane-2,6-dione ring, which is a derivative of glutaric anhydride.[4] In contrast, the aminoglutethimide precursor, 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, is based on a piperidine-2,6-dione ring, a glutarimide derivative.[1]

The primary distinctions are:

  • Heteroatom: The oxane-dione contains an oxygen atom at the 1-position, forming a cyclic anhydride. This makes the carbonyl groups highly reactive to nucleophiles.[5] The piperidinedione contains a nitrogen atom at the 1-position, forming a cyclic imide, which is generally more stable.

  • Substituents at the Quaternary Center:

    • 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione: Possesses a methyl group and a 4-nitrophenyl group at the C4 position.

    • Aminoglutethimide Precursor: Features an ethyl group and a 4-nitrophenyl group at the C3 position.

  • Aromatic Substituent: Both molecules share a 4-nitrophenyl group. This electron-withdrawing group significantly influences the electronic properties of the molecules. The key difference in the final drug, Aminoglutethimide, is the reduction of this nitro group to a primary amine (-NH2), a modification critical for its biological activity as it allows for interaction with the heme iron of the cytochrome P-450 enzyme.[3]

G cluster_0 Core Molecular Structures mol1 mol1_label 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione (Aminoglutethimide Nitro-Precursor) mol2_label 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (Substituted Glutaric Anhydride) mol2 Image for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Caption: Comparative molecular structures.

Part 2: Comparative Physicochemical Properties

The differences in molecular structure translate directly to distinct physicochemical properties, which are critical predictors of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. The following table summarizes key properties, with values for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione calculated using computational prediction tools due to the absence of published experimental data.[6][7][8]

Property4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (Predicted)3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione (Precursor)Aminoglutethimide (Active Drug)[9][10]Rationale for Difference & Significance
Molecular Formula C₁₁H₉NO₅C₁₃H₁₄N₂O₄C₁₃H₁₆N₂O₂The anhydride has fewer C and H atoms. The reduction of the nitro group to an amine in the final drug removes two oxygen atoms.
Molecular Weight ( g/mol ) 235.19262.26232.28The ethyl group and additional ring nitrogen in the precursor increase its weight over the anhydride. The final drug has a lower weight due to the loss of oxygen.
logP (Octanol/Water Partition Coefficient) ~1.5~1.81.3The anhydride is slightly more polar than the nitro-precursor. The amino group in the final drug significantly increases its polarity (lower logP), impacting membrane permeability.
Topological Polar Surface Area (TPSA) (Ų) 83.492.572.2The anhydride functionality contributes to a large polar surface. The nitro group is a major contributor in the precursor. The final amine has a lower TPSA, which can favor cell penetration.
Hydrogen Bond Donors 01 (N-H in imide)2 (N-H in imide, -NH₂)The anhydride has no H-bond donors. The imide nitrogen provides one donor. The final drug's amino group adds a second, crucial for target interaction.[11]
Hydrogen Bond Acceptors 5 (3x C=O, 2x -NO₂)5 (2x C=O, 2x -NO₂, 1x N-H)3 (2x C=O, 1x -NH₂)High number of acceptors in the nitro-compounds. The reduction to an amine decreases the acceptor count.
Reactivity High (Anhydride)Moderate (Imide)Moderate (Imide)The anhydride is susceptible to hydrolysis and nucleophilic attack, making it a good synthetic intermediate but likely unstable in biological systems.[5]

Expertise & Experience Insights: The transition from a nitro group in the precursor to an amino group in Aminoglutethimide is a classic drug development strategy. While the nitro group is an excellent electronic placeholder and synthetic handle, it is often reduced in vivo and can be associated with toxicity. The resulting amino group is basic and can form key hydrogen bonds and ionic interactions with biological targets, in this case, the heme iron of aromatase.[3] The higher TPSA and lower logP of Aminoglutethimide compared to its nitro-precursor highlight a common trade-off: improved target interaction versus potentially altered membrane permeability.

Part 3: Spectroscopic and Crystallographic Analysis

Structural confirmation and conformational analysis rely heavily on spectroscopic and crystallographic techniques. Understanding the expected spectral signatures is essential for any scientist working with these molecules.

Expected Spectroscopic Signatures

Infrared (IR) Spectroscopy:

  • 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione: As a six-membered cyclic anhydride, it is expected to show two distinct carbonyl (C=O) stretching bands. For cyclic anhydrides, these typically appear around 1820 cm⁻¹ (symmetric stretch) and 1750 cm⁻¹ (asymmetric stretch).[12][13] The asymmetric stretch is usually more intense in cyclic systems. Additionally, strong bands for the nitro group (NO₂) will be present around 1520 cm⁻¹ and 1350 cm⁻¹.

  • Aminoglutethimide Precursor (Nitro-imide): The cyclic imide structure will also show two C=O stretching bands, typically at lower frequencies than anhydrides, around 1730 cm⁻¹ and 1680 cm⁻¹. A distinct N-H stretching band will be visible as a sharp peak around 3200-3100 cm⁻¹. The characteristic nitro group bands will also be present.

  • Aminoglutethimide (Amino-imide): The C=O and imide N-H stretches will be similar to its nitro-precursor. However, the nitro group bands will be absent, replaced by two N-H stretching bands for the primary amine (-NH₂) in the 3400-3300 cm⁻¹ region, and a scissoring bend around 1600 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Aromatic Protons: Both nitro-substituted compounds will display characteristic signals for the A₂B₂ spin system of the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be downfield (deshielded), typically around δ 8.2-8.4 ppm, while the protons meta to the nitro group will be further upfield, around δ 7.5-7.7 ppm.[14][15][16][17]

  • Aliphatic Protons:

    • 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione: A sharp singlet for the methyl group (CH₃) protons would be expected. The methylene protons of the oxane ring will appear as complex multiplets.

    • Aminoglutethimide Precursor: The ethyl group will show a characteristic quartet and triplet pattern. The piperidinedione ring protons will also present as complex multiplets.

  • Amine/Imide Protons: The imide N-H proton will appear as a broad singlet, typically downfield. For Aminoglutethimide, the primary amine protons will also appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent.

Crystallographic Insights

X-ray crystallography provides definitive proof of structure and reveals intermolecular interactions that govern the solid-state properties of a compound.

  • 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione: In the absence of strong hydrogen bond donors, crystal packing would likely be dominated by dipole-dipole interactions from the carbonyl and nitro groups, and potentially π-π stacking interactions between the nitrophenyl rings.

  • Aminoglutethimide and its Precursor: The presence of the imide N-H group allows for the formation of strong intermolecular hydrogen bonds, typically forming dimeric structures or chains.[11] In the case of Aminoglutethimide, the additional primary amine offers more possibilities for complex hydrogen bonding networks, which influences its solubility and dissolution rate.[11] The crystal structure of racemic aminoglutethimide shows that intermolecular interactions include strong and weak hydrogen bonds.[11]

Part 4: Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of these classes of compounds. They are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione (Aminoglutethimide Precursor)

This protocol is a representative synthesis for glutarimide derivatives.[18]

Causality: This procedure utilizes a Michael addition followed by an intramolecular cyclization (imidation). The strong base is required to deprotonate the acidic α-proton of the phenylacetonitrile derivative, creating a nucleophile that attacks the acrylamide (the Michael acceptor).

  • Reaction Setup: To a solution of 2-(4-nitrophenyl)butanenitrile (1 eq.) in dry THF (0.5 M), add potassium tert-butoxide (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Michael Addition: Stir the resulting solution for 30 minutes at 0 °C. Add a solution of acrylamide (1.1 eq.) in dry THF dropwise.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with expected values. Obtain a melting point.

Protocol 2: Hypothetical Synthesis of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

This protocol is a plausible route based on the dehydration of a substituted glutaric acid.[4][19]

Causality: Substituted glutaric acids can be cyclized to their corresponding anhydrides by heating, often with a dehydrating agent like acetic anhydride or by azeotropic removal of water.

  • Synthesis of Precursor Acid: Synthesize 3-methyl-3-(4-nitrophenyl)pentanedioic acid (a substituted glutaric acid) via appropriate established multi-step methods (e.g., from 4-nitro-toluene and diethyl malonate derivatives).

  • Dehydration/Cyclization: In a round-bottom flask equipped with a reflux condenser, suspend the synthesized diacid (1 eq.) in acetic anhydride (5-10 eq.).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours.

  • Isolation: Allow the mixture to cool. The product may crystallize upon cooling. If not, remove the excess acetic anhydride and acetic acid under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexane) to yield the pure anhydride.

  • Validation: Confirm the structure via spectroscopy (IR should show two characteristic C=O stretches) and melting point determination.

Protocol 3: Standardized Spectroscopic Analysis Workflow

G cluster_workflow General Workflow for Synthesis & Characterization cluster_analysis Structural Analysis start Synthesized Crude Product purification Purification (Chromatography/ Recrystallization) start->purification pure_product Pure Compound purification->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms mp Melting Point pure_product->mp final Verified Structure & Purity nmr->final ir->final ms->final mp->final

Caption: A generalized workflow for synthesis and characterization.

  • Sample Preparation (NMR): Dissolve ~5-10 mg of the pure, dry sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • Sample Preparation (IR): Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils/low-melting solids).

  • IR Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectra and compare the observed chemical shifts (ppm) and absorption frequencies (cm⁻¹) to the expected values for the target functional groups as detailed in Part 3.

Conclusion

The structural comparison between 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione and the nitro-precursor of Aminoglutethimide reveals how subtle changes in a heterocyclic core—an oxygen versus a nitrogen atom—and peripheral substituents can profoundly impact a molecule's physicochemical properties, stability, and potential for biological interactions. The oxane-dione, with its reactive anhydride core, is best suited as a synthetic intermediate, while the more stable piperidinedione (glutarimide) scaffold provides a robust framework for drug candidates like Aminoglutethimide. The transformation of the 4-nitrophenyl group to a 4-aminophenyl group is a critical step that introduces a key hydrogen bond donating feature, essential for the drug's mechanism of action. This guide underscores the importance of a multi-faceted analytical approach, combining computational prediction with rigorous spectroscopic and synthetic validation, to guide the rational design of new therapeutic agents.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

  • Chemaxon. (2021, September 12). Computational tools for drug discovery. Retrieved from [Link]

  • DNDi. (n.d.). Guides to free computational chemistry tools for drug discovery. Retrieved from [Link]

  • Gleeson, M. P., et al. (2022). Contemporary Computational Applications and Tools in Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Hartmann, R. W., & Batzl, C. (1989). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Van Roey, P., Bullion, K. A., Osawa, Y., & Braun, D. G. (1991). Structure of (+/-)-aminoglutethimide. Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]

  • RG Discovery. (n.d.). Computational Chemistry for drug discovery and development. Retrieved from [Link]

  • Foster, A. B., et al. (1985). The synthesis of 3-(4-aminotetrafluorophenyl)-3-ethylpiperidine-2,6-dione; a fluorinated derivative of aminoglutethimide. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ProteinIQ. (n.d.). Molecular descriptors calculator. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Razzak, A. A. (2018). Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives. Journal of Global Pharma Technology. Retrieved from [Link]

  • Google Patents. (n.d.). CN1274657C - Process for preparing substituted glutaric anhydride.
  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

  • Molecular Knowledge Systems. (n.d.). Online Demonstration - Physical Property Estimation. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. Retrieved from [Link]

  • Nicholls, P. J., Daly, M. J., & Smith, H. J. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Breast Cancer Research and Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • MayaChemTools. (n.d.). Documentation: CalculatePhysicochemicalProperties.pl. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]

  • Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). Compounds Derived from β-Substituted Glutaric Acids: Glutarimides, Glutaramic Acids, 1,5-Pentane Diols. Australian Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Aminoglutethimide. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoglutethimide. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Stenutz, R. (n.d.). aminoglutethimide. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Wang, C., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistrySelect. Retrieved from [Link]

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  • Smith, H. J., & Nicholls, P. J. (1987). Synthesis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its enantiomers. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds l...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione requires a comprehensive understanding of potential hazards and the implementation of rigorous disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a procedural framework derived from the chemical's structural motifs—a nitrophenyl group and a cyclic anhydride—to ensure its safe and compliant disposal.

The dual functionality of this molecule necessitates a cautious approach. The nitrophenyl group suggests potential toxicity and reactivity, characteristic of many nitroaromatic compounds[1][2][3]. The oxane-2,6-dione structure, a type of cyclic anhydride, indicates susceptibility to hydrolysis and potential reactivity with bases and strong oxidizing agents[3][4][5]. Therefore, all handling and disposal procedures must assume the compound is hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to work within a certified chemical fume hood to prevent inhalation of any dust or vapors. Appropriate personal protective equipment must be worn at all times.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and potential sensitization[2].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles[1][6].
Lab Coat Standard laboratory coat, flame-resistant if availableTo protect clothing and skin from contamination[1].
Respiratory Protection Not generally required if handled in a fume hoodTo prevent inhalation of dust or vapors, ensure adequate ventilation[6][7].

In the event of a spill, the area should be evacuated and ventilated. The spill should be contained with an inert absorbent material like sand or vermiculite, not combustible materials. The collected material and all contaminated cleaning supplies must be treated as hazardous waste[1].

Disposal Workflow: A Step-by-Step Protocol

The recommended disposal strategy for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione involves a multi-stage process that prioritizes risk mitigation through chemical pretreatment before final disposal as hazardous waste. This workflow ensures that the compound's reactivity is minimized, rendering it safer for collection and subsequent destruction by a certified waste management facility.

Disposal_Workflow cluster_lab In-Lab Procedures cluster_ehs EHS Coordination A Step 1: Waste Segregation & Collection B Step 2: Chemical Pre-treatment (Hydrolysis) A->B Transfer to fume hood C Step 3: Neutralization B->C Monitor completion D Step 4: Containerization & Labeling C->D Verify pH ~7 E Step 5: Arrange for Pickup D->E Contact EHS Office caption Figure 1. Disposal workflow for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione.

Caption: Figure 1. Disposal workflow for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione.

Experimental Protocol: Base-Catalyzed Hydrolysis

The cyclic anhydride functional group in 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is susceptible to hydrolysis, which will open the ring to form the corresponding dicarboxylic acid. This reaction reduces the reactivity of the compound, making it safer for storage and transport.

Objective: To hydrolyze 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione to its less reactive dicarboxylic acid form.

Materials:

  • Waste 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (solid or in a compatible solvent).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Stir plate and magnetic stir bar.

  • Appropriate glass beaker or flask.

  • pH paper or a calibrated pH meter.

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the beaker or flask containing the waste compound on a stir plate. If the waste is a solid, add a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to dissolve it.

  • Hydrolysis: Begin stirring the solution. Slowly and carefully add 1 M NaOH solution dropwise. The hydrolysis of the anhydride will consume the base. Monitor the pH of the solution. Continue adding base until the pH remains stable in the range of 10-12, indicating that the hydrolysis is complete. This process should be performed at room temperature. Be cautious, as the reaction may be exothermic.

  • Neutralization: Once hydrolysis is complete, neutralize the solution. While stirring, slowly add 1 M HCl dropwise. Monitor the pH closely. Continue adding acid until the pH of the solution is neutral (approximately pH 7)[2]. This step is crucial to prevent the disposal of corrosive waste.

  • Waste Collection: Transfer the neutralized aqueous solution into a designated, compatible, and clearly labeled hazardous waste container[3].

  • Labeling and Storage: The waste container label must include the full chemical names of the contents (e.g., "Hydrolyzed 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione solution, neutralized," along with the names of the resulting salt, such as sodium chloride). Add appropriate hazard warnings (e.g., "Hazardous Waste," "Contains Nitrophenyl Compounds"). Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents[1][3].

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[1][8]. Provide them with a full description of the waste contents. Never dispose of this chemical waste down the drain or in regular trash[1]. All contaminated materials, including gloves, weighing papers, and disposable labware, must also be collected and disposed of as hazardous chemical waste[3].

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The success of the hydrolysis and neutralization steps can be confirmed in real-time through pH monitoring. A stable pH after the addition of base confirms the completion of hydrolysis, and a final neutral pH reading validates the successful neutralization of the waste stream, ensuring it is safe for temporary storage before collection. Adherence to this step-by-step process, coupled with mandatory consultation with your institution's EHS department, ensures compliance with local, state, and federal hazardous waste regulations[1]. By chemically transforming the compound into a less reactive state, this protocol not only adheres to safety best practices but also demonstrates a commitment to minimizing risk at every stage of the chemical lifecycle.

References

  • Benchchem. Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.

  • Benchchem. Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Laboratory Professionals.

  • Benchchem. Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.

  • Covestro. SAFETY DATA SHEET.

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Angene Chemical. Safety Data Sheet.

  • International Programme on Chemical Safety. cyclic acid anhydrides: human health aspects.

  • Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet.

  • Cayman Chemical. Safety Data Sheet.

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.

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Handling

Personal protective equipment for handling 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Comprehensive Safety and Handling Guide for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione Introduction & Mechanistic Overview 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (CAS: 19244-22-5), structurally known as 3-methyl-3-(4-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Introduction & Mechanistic Overview 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione (CAS: 19244-22-5), structurally known as 3-methyl-3-(4-nitrophenyl)glutaric anhydride, is a highly reactive cyclic anhydride utilized in advanced organic synthesis and drug development[1]. Handling this compound requires a rigorous safety framework due to the dual-hazard profile inherent to its molecular structure.

The cyclic anhydride moiety acts as a potent electrophile. In biological environments, it rapidly acylates free amino groups—particularly lysine residues on human proteins—forming hapten-protein conjugates that can trigger severe immunological responses, including contact dermatitis and occupational asthma[2],[3]. Concurrently, the p-nitrophenyl group introduces significant lipophilicity, facilitating rapid dermal absorption[4]. Once absorbed, nitroaromatic compounds can undergo enzymatic reduction to reactive nitroso and hydroxylamino intermediates, potentially leading to systemic toxicity such as methemoglobinemia[4],[5]. Furthermore, nitroaromatic compounds carry an inherent energetic risk and can decompose violently if subjected to uncontrolled exothermic conditions[5].

Toxicity cluster_0 Anhydride Moiety cluster_1 Nitroaromatic Moiety Compound 4-Methyl-4-(4-nitrophenyl) oxane-2,6-dione Electrophile Electrophilic Acylation Compound->Electrophile Lipophilic Lipophilic Absorption Compound->Lipophilic Proteins Protein Binding (Lysine residues) Electrophile->Proteins Sensitization Skin/Respiratory Sensitization Proteins->Sensitization Reduction Enzymatic Reduction Lipophilic->Reduction Systemic Systemic Toxicity Reduction->Systemic

Dual-pathway mechanistic hazard profile of 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione.

Personal Protective Equipment (PPE) Matrix To mitigate these risks, a self-validating PPE strategy must be employed. Every layer of protection is specifically chosen to counteract the chemical's mechanistic pathways.

PPE CategoryRecommended EquipmentMechanistic Justification
Hand Protection Double-layered Nitrile or Butyl Rubber glovesNitrile provides superior resistance to acylating agents. Double-gloving prevents permeation of the lipophilic nitroaromatic moiety[4].
Eye Protection Chemical safety goggles (ANSI Z87.1)Protects against corrosive dust that rapidly hydrolyzes and causes severe burns in the eye's aqueous environment[2].
Respiratory N95/P100 Particulate Respirator or PAPRPrevents inhalation of sensitizing anhydride dust, which covalently binds to respiratory mucosa and causes asthma[3].
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents dermal exposure and subsequent systemic absorption. Flame retardancy mitigates the nitroaromatic energetic risk[4].

Operational Plan & Handling Protocols Because cyclic anhydrides are highly sensitive to moisture, exposure to ambient humidity will cause rapid hydrolysis to the corresponding dicarboxylic acid, destroying the reagent's synthetic utility and generating localized heat[6]. The following protocol ensures both operator safety and chemical integrity.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operating at a face velocity of 80–100 fpm.

  • Purge the designated reaction vessel with an inert gas (Nitrogen or Argon) to establish an anhydrous environment[6].

Step 2: Weighing and Transfer

  • Utilize an anti-static weighing boat and a non-sparking spatula. Friction and static discharge must be minimized due to the energetic nature of nitroaromatic powders[4].

  • Weigh the compound strictly inside the fume hood. Do not transport the unsealed powder across the laboratory.

  • Transfer the solid directly into the purged reaction vessel and immediately seal the primary container.

Step 3: Reaction Execution

  • Suspend or dissolve the anhydride in a compatible anhydrous solvent (e.g., dry dichloromethane or THF).

  • Introduce nucleophiles (e.g., amines or alcohols) dropwise. The ring-opening acylation is exothermic; controlled addition prevents thermal runaway and potential decomposition of the nitro group[5].

Step 4: Equipment Decontamination

  • Before removing spatulas or glassware from the hood, rinse them with a 5% sodium bicarbonate solution. This weak base safely hydrolyzes residual anhydride into a benign dicarboxylate salt, preventing accidental exposure during standard washing.

Workflow A Preparation (Fume Hood & PPE) B Weighing (Inert Atmosphere) A->B Verify Setup C Transfer & Reaction (Anhydrous Conditions) B->C Transfer via Sealed Vessel Spill Spill Response B->Spill Accidental Release D Quenching (Dilute Base) C->D Reaction Complete C->Spill Accidental Release E Waste Disposal (Aqueous Stream) D->E Safe Disposal Spill->D Contain & Neutralize

Standard operational workflow and spill response pathway for reactive cyclic anhydrides.

Spill Response & Disposal Plan A spill of 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione requires immediate, calculated action. Never use water as a primary cleanup agent , as the rapid hydrolysis of the anhydride is exothermic and can aerosolize the toxic nitroaromatic compound[6].

Spill Cleanup Procedure:

  • Evacuate & Assess: Isolate the spill area. Ensure all personnel are wearing full PPE, including respiratory protection.

  • Dry Containment: Cover the solid spill with a dry, inert absorbent material such as dry sand or vermiculite.

  • Mechanical Collection: Sweep the mixture using a non-sparking brush and dustpan. Place the material into a compatible, sealable hazardous waste container[5].

  • Chemical Neutralization: Wash the spill surface with a 5% sodium carbonate solution to quench any microscopic anhydride residues. Verify the neutralization by observing the cessation of effervescence, then wipe down with wet paper towels.

Disposal Plan: Unreacted anhydride must never be disposed of directly into general organic waste streams due to the risk of cross-reactivity with waste alcohols or amines.

  • Quenching: Slowly add the waste compound to a continuously stirred solution of dilute sodium hydroxide (1M) or sodium carbonate inside a fume hood.

  • Verification: Monitor the solution. Complete dissolution of the solid indicates successful hydrolysis of the anhydride to the water-soluble dicarboxylate salt.

  • Segregation: Transfer the neutralized, aqueous solution to a designated hazardous waste container clearly labeled for "Aqueous Nitroaromatic Waste."

References

  • NextSDS. "4-methyl-4-(4-nitrophenyl)-dihydro-3H-pyran-2,6-dione — Chemical Substance Information." Available at: [Link]

  • World Health Organization (WHO). "Cyclic acid anhydrides: Human health aspects." Available at:[Link]

  • Fiveable. "Acid anhydrides | Organic Chemistry II." Available at: [Link]

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